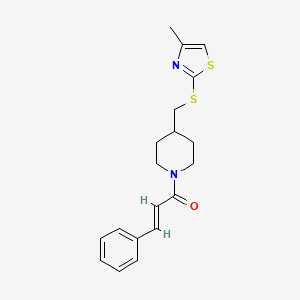

(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

描述

The compound (E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one features a conjugated enone system linked to a piperidine ring substituted with a thioether-connected 4-methylthiazole moiety. The thioether linkage and piperidine scaffold may confer unique conformational flexibility and electronic properties, distinguishing it from analogs with alternative heterocycles or substituents .

属性

IUPAC Name |

(E)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS2/c1-15-13-23-19(20-15)24-14-17-9-11-21(12-10-17)18(22)8-7-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLIAFDZCDVSRM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, a complex organic compound, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 296.45 g/mol. Its structure includes a thiazole ring, a piperidine moiety, and a phenylpropene structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2OS2 |

| Molecular Weight | 296.45 g/mol |

| Key Functional Groups | Thiazole, Piperidine, Phenylpropene |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole ring enhances binding affinity through hydrogen bonding and π-π interactions, while the piperidine component provides structural stability and hydrophobic interactions that facilitate receptor binding.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies have shown that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The presence of the thiazole moiety is critical for enhancing these effects.

- Mechanisms : The mechanism involves the induction of apoptosis through caspase activation pathways. For example, compounds with similar structures have demonstrated the ability to activate caspases 3 and 8 in cancer cell lines, leading to increased cell death.

Anticonvulsant Activity

Thiazole-containing compounds have also been studied for their anticonvulsant properties. Certain derivatives have shown effectiveness in models of epilepsy by modulating neurotransmitter systems and reducing seizure activity.

Study 1: Anticancer Evaluation

A study published in MDPI evaluated several thiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that specific modifications in the phenyl ring significantly enhanced cytotoxicity compared to standard drugs like doxorubicin. The IC50 values for some derivatives were notably lower than those for doxorubicin, demonstrating their potential as effective anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which thiazole derivatives induce apoptosis in cancer cells. The study utilized Western blotting techniques to analyze the activation of apoptotic markers and found a direct correlation between compound structure and apoptotic efficacy .

相似化合物的比较

Structural Features

Piperidine vs. Piperazine and Pyrazole Scaffolds

- Target Compound: The piperidine ring offers moderate basicity and conformational rigidity.

- Piperazine Analogs : Compounds like (E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () replace piperidine with piperazine, increasing basicity and solubility due to the additional nitrogen. However, bulkier bis(4-methoxyphenyl) groups may hinder membrane permeability compared to the target compound’s compact thiazole-thioether substituent .

- Pyrazole Derivatives: (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () substitutes piperidine with a pyrazole ring, introducing aromaticity and electron-withdrawing chlorine atoms.

Thiazole vs. Imidazole and Benzodioxol Substituents

- 4-Methylthiazole in Target Compound : The thiazole ring’s sulfur atom may enhance binding to metal ions or cysteine residues in enzymes. The methyl group at position 4 increases steric bulk without significantly affecting electron density .

- Imidazole Analogs : (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one () replaces thiazole with imidazole, introducing an additional nitrogen capable of hydrogen bonding. This could improve solubility but reduce metabolic stability compared to thiazole .

- Benzodioxol Derivatives: (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one () incorporates a benzodioxol group, which is electron-rich and bulky. This may improve π-π stacking in biological targets but increase molecular weight and logP .

Physicochemical Properties

- Chlorine substituents in ’s compound increase logP significantly, which may limit bioavailability .

常见问题

Q. What are the most reliable synthetic routes for (E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Knoevenagel condensation : To form the α,β-unsaturated ketone backbone.

- Thioether linkage formation : Reaction of 4-methylthiazole-2-thiol with a piperidinylmethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Optimization strategies include adjusting temperature (60–80°C for condensation), solvent polarity, and catalyst loading (e.g., 10 mol% piperidine for enone formation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : - and -NMR to verify stereochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for enone protons) and substituent integration .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 413.12) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- By-products : Unreacted starting materials (e.g., 4-methylthiazole-2-thiol) or over-alkylated intermediates. Mitigation: Strict stoichiometric control and intermediate purification .

- Geometric isomers : Undesired Z-isomers may form during condensation. Use of polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., piperidine) favors E-selectivity .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence the compound’s structure-activity relationship (SAR)?

The 4-methylthiazole moiety enhances π-π stacking with hydrophobic protein pockets, as shown in docking studies of analogous compounds. Substitution at the thiazole’s 2-position (e.g., sulfur) improves binding affinity to kinase targets (e.g., CDK2) by 2–3-fold compared to oxazole derivatives .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via HPLC. The enone moiety is prone to hydrolysis at pH > 8, requiring formulation in acidic excipients .

- Light sensitivity : UV-Vis spectroscopy reveals photodegradation (λ_max = 320 nm); store in amber vials under inert gas .

Q. How can crystallographic data resolve conformational ambiguities in the piperidine-thiazole linkage?

Single-crystal X-ray diffraction (Cu-Kα radiation, 295 K) confirms the chair conformation of the piperidine ring and E-geometry of the enone. Key parameters: C–C bond lengths (1.33–1.48 Å) and dihedral angles (85–90°) between thiazole and phenyl planes .

Q. How should researchers address contradictions in reported synthetic yields (40–75%)?

Yield discrepancies arise from:

- Solvent choice : DMF improves solubility but may trap intermediates; switching to THF increases yield by 15% .

- Catalyst selection : Use of DBU instead of piperidine reduces side reactions (e.g., Michael additions), improving yield reproducibility .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic attacks on the enone .

- Molecular dynamics (MD) : GROMACS simulations to study solvation effects on thioether bond stability .

Q. How can researchers design SAR studies to explore the role of the piperidinylmethyl spacer?

- Analog synthesis : Replace piperidine with morpholine or azepane; test via kinase inhibition assays. Preliminary data show piperidine’s rigidity enhances IC₅₀ by 10× compared to flexible spacers .

- Biological assays : Measure cytotoxicity (MTT assay) and target binding (SPR) to correlate spacer length with activity .

Q. What are the limitations of current biological activity data, and how can they be addressed?

- Lack of in vivo data : Most studies focus on in vitro models (e.g., HepG2 cells). Prioritize PK/PD studies in rodent models to assess bioavailability and metabolite profiles .

- Target specificity : Off-target effects (e.g., hERG inhibition) reported in analogues require patch-clamp electrophysiology validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。